
1,4-Dimethylbis-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylbis-lactone is a complex organic compound that belongs to the class of furan derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylbis-lactone typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the furan ring through cyclization of appropriate precursors.
Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.
Methylation: Introduction of methyl groups through methylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors for better efficiency and control.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethylbis-lactone can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Dimethylbis-lactone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan: A simpler furan derivative with a single ring structure.
Tetrahydrofuran: A saturated furan derivative with a five-membered ring.
2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.
Uniqueness
1,4-Dimethylbis-lactone is unique due to its complex ring structure and specific functional groups, which confer distinct chemical and biological properties compared to simpler furan derivatives.
Propriétés
Numéro CAS |
129679-50-1 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
1,4-dimethyl-5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C10H12O4/c1-9-3-4-10(2)6(8(12)13-9)5(9)7(11)14-10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
VGVJHBAJIFZPJX-UHFFFAOYSA-N |
SMILES |
CC12CCC3(C(C1C(=O)O3)C(=O)O2)C |
SMILES canonique |
CC12CCC3(C(C1C(=O)O3)C(=O)O2)C |
Synonymes |
1,4-Dimethylbis-lactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


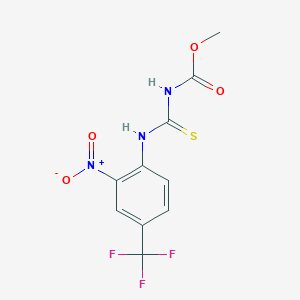


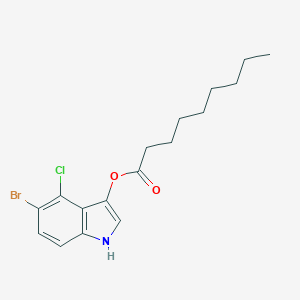


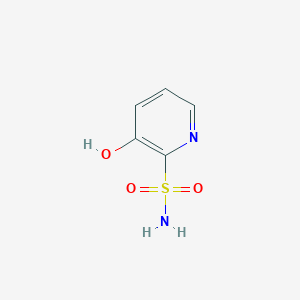
![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)
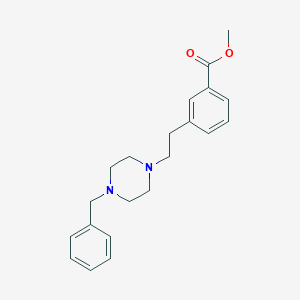

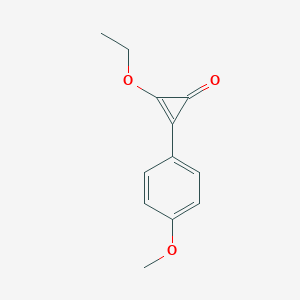

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)

